molecular formula C9H5F3S B12854480 (3-Ethynylphenyl)(trifluoromethyl)sulfane

(3-Ethynylphenyl)(trifluoromethyl)sulfane

Cat. No.: B12854480
M. Wt: 202.20 g/mol
InChI Key: ANTPEEHTGMSGMC-UHFFFAOYSA-N
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Description

(3-Ethynylphenyl)(trifluoromethyl)sulfane is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, along with a trifluoromethyl group bonded to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynylphenyl)(trifluoromethyl)sulfane typically involves the introduction of the trifluoromethyl group and the ethynyl group onto a phenyl ring. One common method is the reaction of 3-ethynylphenylthiol with trifluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Ethynylphenyl)(trifluoromethyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the sulfide.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often used for substitution reactions involving the ethynyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding sulfide.

    Substitution: Various substituted phenyl derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (3-Ethynylphenyl)(trifluoromethyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the design of new drugs and bioactive molecules, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound derivatives are being investigated for their therapeutic potential. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (3-Ethynylphenyl)(trifluoromethyl)sulfane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethynyl group can participate in covalent bonding with target proteins or enzymes, leading to the modulation of their activity. Additionally, the sulfur atom can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenyl trifluoromethyl sulfide: Similar structure but lacks the ethynyl group.

    Trifluoromethylthiobenzene: Another related compound with a trifluoromethyl group attached to a benzene ring.

    (4-Ethynylphenyl)(trifluoromethyl)sulfane: A positional isomer with the ethynyl group at the para position.

Uniqueness

(3-Ethynylphenyl)(trifluoromethyl)sulfane is unique due to the presence of both the ethynyl and trifluoromethyl groups on the same molecule. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications. The ethynyl group provides a site for further functionalization, while the trifluoromethyl group enhances stability and lipophilicity.

Properties

Molecular Formula

C9H5F3S

Molecular Weight

202.20 g/mol

IUPAC Name

1-ethynyl-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H5F3S/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h1,3-6H

InChI Key

ANTPEEHTGMSGMC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)SC(F)(F)F

Origin of Product

United States

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